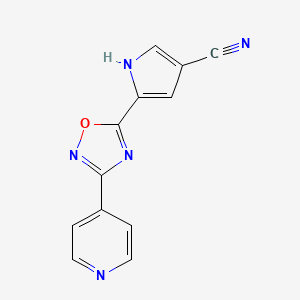
5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-pyrrole-3-carbonitrile, also known as PDP, is a heterocyclic compound with potential applications in the field of medicinal chemistry. PDP has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-pyrrole-3-carbonitrile is not yet fully understood. It is believed to act by inhibiting the activity of various enzymes and proteins involved in inflammation and cancer progression. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, this compound has been shown to have potential anti-microbial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of 5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-pyrrole-3-carbonitrile is its ease of synthesis, which allows for large-scale production. This compound also exhibits high stability and low toxicity, making it a potentially useful compound for in vitro and in vivo studies. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for the study of 5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-pyrrole-3-carbonitrile. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of this compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Synthesis Methods
5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-pyrrole-3-carbonitrile can be synthesized through a variety of methods, including the reaction of 3-pyridinecarboxylic acid hydrazide with ethyl cyanoacetate, followed by cyclization with phosphorus oxychloride and subsequent reaction with 4-cyanopyridine. Another method involves the reaction of 3-pyridinecarboxylic acid hydrazide with ethyl cyanoacetate, followed by cyclization with thionyl chloride and reaction with 4-cyanopyridine. Both methods result in the formation of this compound with high yields.
Scientific Research Applications
5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-pyrrole-3-carbonitrile has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory and anti-cancer properties, as well as potential anti-microbial activity. This compound has also been studied as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5O/c13-6-8-5-10(15-7-8)12-16-11(17-18-12)9-1-3-14-4-2-9/h1-5,7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBFABDIKYSBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)C3=CC(=CN3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-oxo-3H-quinazolin-2-yl)-N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-ylpropanamide](/img/structure/B7356396.png)
![(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-2-cyclohexylimino-1,3-thiazolidin-4-one](/img/structure/B7356401.png)
![6-(4-methoxyphenyl)-2-(1,3-thiazol-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356408.png)
![2-cycloheptyl-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7356415.png)


![6-[2-Methoxyethyl(2-methylpropyl)amino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356441.png)
![(5E)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B7356444.png)
![2-[[3-imidazol-1-ylpropyl(methyl)amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356455.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356458.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B7356463.png)
![2-[[(2-methoxypyridin-3-yl)methyl-propan-2-ylamino]methyl]-3H-quinazolin-4-one](/img/structure/B7356469.png)

![2-(3-chloro-2-ethoxyphenyl)-N-(4,6-dimethyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B7356481.png)